N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine
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Overview
Description
N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with appropriate reagents to introduce the hydroxylamine functionality. One common method involves the lithiation of the pyrazole ring followed by trapping with electrophiles . The reaction conditions often require low temperatures and the use of solvents such as tetrahydrofuran (THF) to ensure regioselectivity and high yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and high throughput. Techniques such as continuous flow chemistry can be employed to achieve consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole .
Uniqueness
N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine is unique due to the presence of the hydroxylamine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8F3N3O |
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Molecular Weight |
207.15 g/mol |
IUPAC Name |
N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H8F3N3O/c1-4(12-14)5-3-6(7(8,9)10)13(2)11-5/h3,14H,1-2H3 |
InChI Key |
AMIUJCSIBFVVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=NN(C(=C1)C(F)(F)F)C |
Origin of Product |
United States |
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